molecular formula C8H10N4 B13608242 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine

5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13608242
M. Wt: 162.19 g/mol
InChI Key: ZTSNTRIQWUHICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often require heating and the use of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazoles or pyrroles.

Scientific Research Applications

5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyano-1-methyl-1H-pyrrol-2-ylboronic acid
  • 1-methyl-1H-pyrrol-2-ylboronic acid

Uniqueness

5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities or material properties.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

5-(1-methylpyrrol-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H10N4/c1-12-4-2-3-7(12)6-5-8(9)11-10-6/h2-5H,1H3,(H3,9,10,11)

InChI Key

ZTSNTRIQWUHICB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC(=NN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.